![molecular formula C14H20ClN3O4 B12779013 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide CAS No. 22459-75-2](/img/structure/B12779013.png)
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamide and is characterized by the presence of chloro, diethylamino, methoxy, and nitro functional groups. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxybenzamide to introduce the nitro group, followed by chlorination to add the chloro substituent. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by continuous flow processes for the introduction of the diethylaminoethyl group. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzamides: Substitution reactions yield various substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including antiemetic and prokinetic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to act as a dopamine receptor antagonist, which contributes to its antiemetic properties. The compound also enhances gastrointestinal motility by sensitizing tissues to the action of acetylcholine. This dual action makes it effective in treating conditions like gastroparesis and nausea.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: A well-known antiemetic and prokinetic agent with a similar structure.
Domperidone: Another dopamine antagonist used for similar therapeutic purposes.
Cisapride: A prokinetic agent with a different mechanism of action but similar clinical applications.
Uniqueness
5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act on both dopamine receptors and acetylcholine-sensitive tissues sets it apart from other compounds with similar therapeutic uses.
Eigenschaften
CAS-Nummer |
22459-75-2 |
|---|---|
Molekularformel |
C14H20ClN3O4 |
Molekulargewicht |
329.78 g/mol |
IUPAC-Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide |
InChI |
InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
PVUYBBJPARWTJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



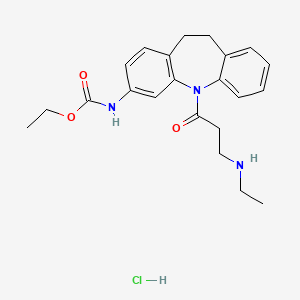
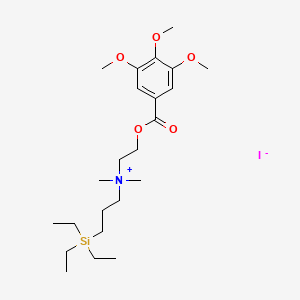
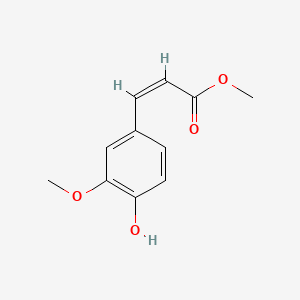
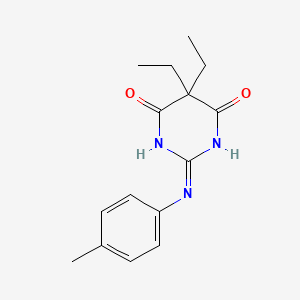
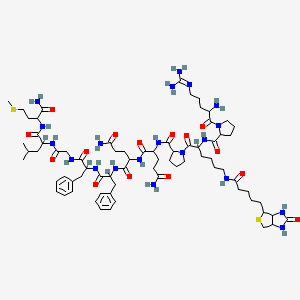
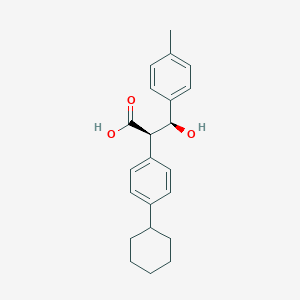
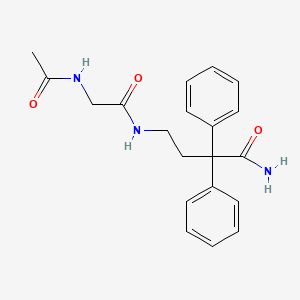
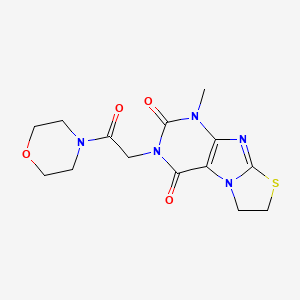


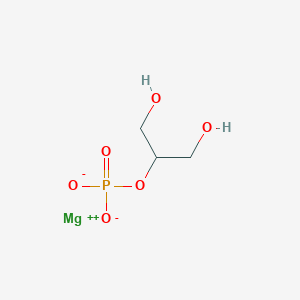
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

